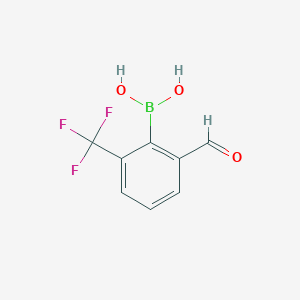
2-Formyl-6-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
2-Formyl-6-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a solid substance with a molecular weight of 217.94 g/mol .
Molecular Structure Analysis
The molecular formula of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is C8H6BF3O3. The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H .Physical And Chemical Properties Analysis
2-Formyl-6-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 217.94 g/mol . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
2-Formyl-6-(trifluoromethyl)phenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, allowing for the synthesis of various complex molecules. The trifluoromethyl group in this compound enhances the electron-withdrawing capacity, which can be beneficial in increasing the reaction rates and yields .
Protodeboronation Studies
This compound is also used in protodeboronation studies. Protodeboronation is a process where the boron moiety is removed from a molecule, which is crucial in the final steps of some synthetic pathways. The trifluoromethyl group can influence the stability and reactivity of the boronic acid, providing insights into the mechanism of protodeboronation .
Development of Pharmaceutical Agents
The trifluoromethyl group is a common motif in pharmaceuticals due to its lipophilic nature and ability to pass through biological membranes2-Formyl-6-(trifluoromethyl)phenylboronic acid can be used to introduce this functional group into potential therapeutic agents, enhancing their pharmacokinetic properties .
Safety and Hazards
Propiedades
IUPAC Name |
[2-formyl-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNGLZQQFGULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214391 | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1451392-93-0 | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




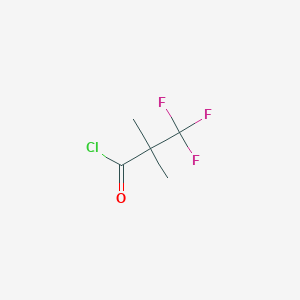


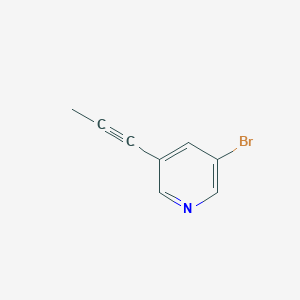
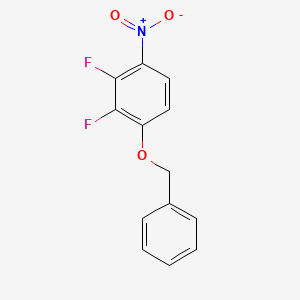
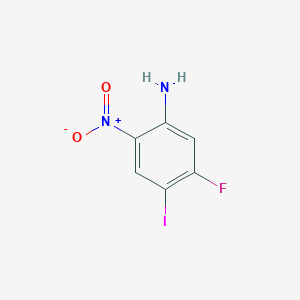

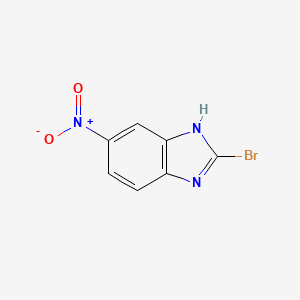
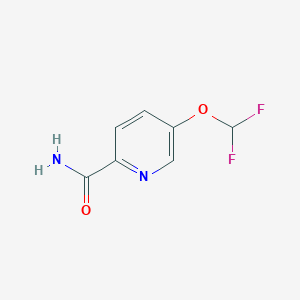

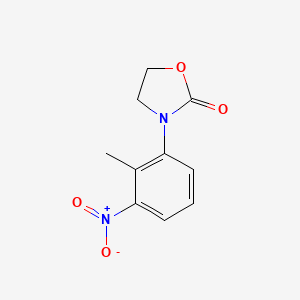

![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)